molecular formula C22H16Cl2N2O B11988282 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11988282
M. Wt: 395.3 g/mol
InChI Key: SHPRLFUDWZRGQW-UHFFFAOYSA-N
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Description

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are characterized by their fused ring systems and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with 2-aminophenol to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

7,9-dichloro-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16Cl2N2O/c23-16-11-17-20-13-19(14-7-3-1-4-8-14)25-26(20)22(15-9-5-2-6-10-15)27-21(17)18(24)12-16/h1-12,20,22H,13H2

InChI Key

SHPRLFUDWZRGQW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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